molecular formula C17H16Cl2FN3OS B13905541 c-ABL-IN-1

c-ABL-IN-1

Cat. No.: B13905541
M. Wt: 400.3 g/mol
InChI Key: CKKZDNADJKPOGH-FZIZHOOBSA-N
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Description

c-ABL-IN-1 is a novel and specific inhibitor of the c-Abl protein, which is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, survival, and differentiation. This compound has shown significant potential in preventing the progression of neurodegenerative diseases such as Parkinson’s disease .

Preparation Methods

The preparation of c-ABL-IN-1 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally adding deionized water (ddH2O) to achieve the desired formulation . Industrial production methods for this compound are not extensively documented, but they likely involve similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

c-ABL-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

c-ABL-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of c-Abl kinase activity. In biology, it helps in understanding the role of c-Abl in cellular processes. In medicine, this compound is being investigated for its potential to treat neurodegenerative diseases like Parkinson’s disease by preventing the progression of neurodegeneration . Additionally, it has applications in cancer research, particularly in targeting chronic myeloid leukemia (CML) and other malignancies .

Mechanism of Action

The mechanism of action of c-ABL-IN-1 involves the inhibition of the c-Abl tyrosine kinase. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that promote cell growth and survival. This compound binds to the myristoyl pocket of the c-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing its activation . This mechanism is particularly effective in preventing the progression of diseases like Parkinson’s disease and chronic myeloid leukemia .

Comparison with Similar Compounds

c-ABL-IN-1 can be compared with other similar compounds such as imatinib, nilotinib, and dasatinib. These compounds also target the c-Abl kinase but differ in their binding sites and mechanisms of action. For example, imatinib binds to the ATP-binding site of c-Abl, while this compound binds to the myristoyl pocket . This unique binding site of this compound provides a distinct advantage in terms of specificity and reduced off-target effects. Other similar compounds include GNF-2, GNF-5, and ABL-001, which are also allosteric inhibitors of c-Abl kinase .

Properties

Molecular Formula

C17H16Cl2FN3OS

Molecular Weight

400.3 g/mol

IUPAC Name

(1S,2S)-2-fluoro-N-[6-(4-methylpyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide;dihydrochloride

InChI

InChI=1S/C17H14FN3OS.2ClH/c1-9-4-5-19-8-12(9)10-2-3-14-15(6-10)23-17(20-14)21-16(22)11-7-13(11)18;;/h2-6,8,11,13H,7H2,1H3,(H,20,21,22);2*1H/t11-,13+;;/m1../s1

InChI Key

CKKZDNADJKPOGH-FZIZHOOBSA-N

Isomeric SMILES

CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)[C@@H]4C[C@@H]4F.Cl.Cl

Canonical SMILES

CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4F.Cl.Cl

Origin of Product

United States

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